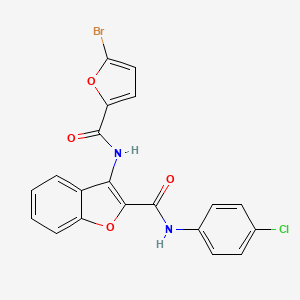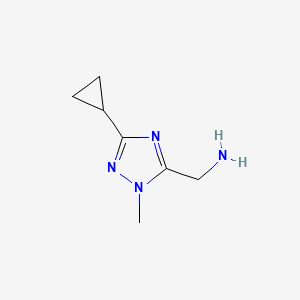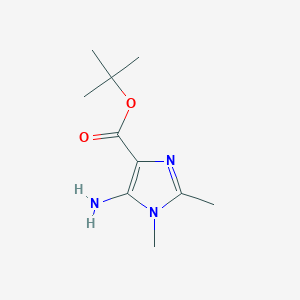![molecular formula C17H16N4O3S B2802096 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide CAS No. 193826-40-3](/img/structure/B2802096.png)
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a methoxyphenyl group, and an acetohydrazide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Synthesis of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: This step involves the reaction of anthranilic acid with 4-methoxybenzoyl chloride in the presence of a base to form the intermediate 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry approaches to minimize waste and improve efficiency.
Chemical Reactions Analysis
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and catalysts such as acids or bases, depending on the specific reaction.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinazolinone derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antiviral, and anticancer properties, showing promising results in preliminary studies.
Medicine: The compound’s potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases, is being explored.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in various biological processes, such as DNA synthesis and cell division, leading to its antimicrobial and anticancer activities.
Modulating Receptors: The compound may interact with specific receptors on the cell surface, modulating signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
2-{[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide can be compared with other quinazolinone derivatives, such as:
2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: This compound shares a similar core structure but lacks the acetohydrazide moiety, resulting in different biological activities.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: This derivative has a similar structure but with a methyl ester group instead of the acetohydrazide moiety, leading to variations in its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-24-12-8-6-11(7-9-12)21-16(23)13-4-2-3-5-14(13)19-17(21)25-10-15(22)20-18/h2-9H,10,18H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVDIMNLORYTIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2802015.png)
![2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)butanamide](/img/structure/B2802017.png)
![4-chloro-N-{[5-methoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B2802019.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2802020.png)
![1-(4-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2802021.png)
![[2-(5-chloro-2-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2802022.png)
![(2Z)-2-[3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile](/img/structure/B2802027.png)

![2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2802029.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide](/img/structure/B2802030.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2802032.png)

![4-{1-[2-(dimethylamino)ethyl]-1H-indol-3-yl}butanoic acid](/img/structure/B2802035.png)
